3,3-Dimethylbutyl Methanesulfonate: A Comprehensive Guide to Properties, Synthesis, and Applications in Drug Discovery
3,3-Dimethylbutyl Methanesulfonate: A Comprehensive Guide to Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern drug discovery and lead optimization, tuning the physicochemical properties of a pharmacophore is as critical as target affinity. As a Senior Application Scientist, I frequently utilize specific aliphatic motifs to modulate lipophilicity, metabolic stability, and membrane permeability. The 3,3-dimethylbutyl moiety is a highly valued structural feature; its terminal tert-butyl group provides immense steric shielding against cytochrome P450-mediated oxidation, while its flexible ethyl linker maintains favorable binding kinetics.
To seamlessly incorporate this moiety into complex active pharmaceutical ingredients (APIs), 3,3-dimethylbutyl methanesulfonate (CAS: 69436-45-9) is the electrophile of choice [1]. Compared to its alkyl halide counterparts, this mesylate ester offers superior leaving-group kinetics, enabling efficient bimolecular nucleophilic substitution ( SN2 ) reactions with minimal elimination ( E2 ) side products. This whitepaper details its fundamental properties, validated synthetic protocols, and its pivotal role in developing targeted therapeutics.
Chemical Identity and Physical Properties
Understanding the fundamental physical and chemical properties of 3,3-dimethylbutyl methanesulfonate is essential for predicting its behavior in both synthetic workflows and biological environments. The sulfonate ester is characterized by a moderately lipophilic backbone paired with a highly polar, hydrogen-bond-accepting headgroup.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 3,3-dimethylbutyl methanesulfonate |
| CAS Registry Number | 69436-45-9 [1] |
| Molecular Formula | C7H16O3S |
| Molecular Weight | 180.26 g/mol [4] |
| SMILES String | CS(=O)(=O)OCCC(C)(C)C [4] |
| Calculated XLogP | 1.7 (Optimal for organic partitioning) [4] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų [4] |
| Hydrogen Bond Acceptors | 3 (Sulfonate oxygens) [4] |
| Hydrogen Bond Donors | 0 [4] |
| Physical State (at Standard Conditions) | Clear, colorless to pale yellow liquid / low-melting solid |
Causality Insight: The XLogP of 1.7 is highly advantageous synthetically. It allows the compound to be highly soluble in standard aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran) while permitting clean phase separation during aqueous workups.
Chemical Reactivity & Mechanistic Pathways
The utility of 3,3-dimethylbutyl methanesulfonate lies in the resonance-stabilized nature of the methanesulfonate (mesylate) anion. When attacked by a nucleophile (such as a primary/secondary amine, phenol, or phosphine), the mesylate group departs seamlessly.
In sterically demanding alkylations, using an alkyl chloride often requires forcing conditions (high heat, strong bases) that degrade sensitive APIs. Alkyl iodides, while reactive, are prone to light-induced degradation and can trigger unwanted redox chemistry. The mesylate strikes the perfect balance: it is highly electrophilic at the α -carbon but chemically stable under standard storage conditions.
Workflow for the synthesis and SN2 reaction of 3,3-dimethylbutyl methanesulfonate.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Observational milestones are included so the bench scientist can verify the reaction's success in real-time.
Protocol A: Synthesis of 3,3-Dimethylbutyl Methanesulfonate
This protocol leverages standard Schotten-Baumann-type conditions in a non-aqueous environment [2].
Reagents:
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3,3-dimethylbutan-1-ol (1.0 equivalent)
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Methanesulfonyl chloride (MsCl) (1.2 - 1.3 equivalents)
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Triethylamine (TEA) (1.5 - 2.5 equivalents)
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Anhydrous Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
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Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet with 3,3-dimethylbutan-1-ol and anhydrous DCM (approx. 10 mL per gram of alcohol).
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Base Addition: Add TEA to the solution. Stir for 5 minutes to ensure homogeneity.
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Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: MsCl addition is highly exothermic; cooling prevents the localized boiling of DCM and suppresses the formation of alkyl chloride byproducts.
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Electrophile Addition: Add methanesulfonyl chloride dropwise over 15–30 minutes via a syringe pump or addition funnel.
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Self-Validation Check: A dense white precipitate (Triethylamine hydrochloride, TEA·HCl) will immediately begin to form. This visual cue confirms the esterification is proceeding.
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Propagation: Remove the ice bath and allow the slurry to warm to ambient temperature. Stir overnight (approx. 12–16 hours) [2].
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Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate ( NaHCO3 ) to neutralize residual acid, followed by brine.
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Isolation: Dry the organic phase over anhydrous Na2SO4 (or pass through a PTFE phase separator), filter, and concentrate under reduced pressure to yield the product as a pale oil or low-melting solid.
Protocol B: Representative SN2 Alkylation (Phosphonium Salt Generation)
3,3-dimethylbutyl methanesulfonate is frequently used to generate phosphonium ylide precursors for Wittig reactions [1].
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Reaction: Combine 3,3-dimethylbutyl methanesulfonate (1.0 eq) and triphenylphosphine ( PPh3 ) (1.0 eq) in a sealed tube without solvent (neat) or in a high-boiling solvent like toluene.
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Heating: Stir the mixture at 120 °C for 16 hours. Causality: The high temperature provides the activation energy required to overcome the steric hindrance of the bulky tail during the bimolecular collision.
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Purification: Cool to room temperature and recrystallize from petroleum ether to yield the phosphonium salt as an off-white solid [1].
Applications in Advanced Drug Discovery
The strategic installation of the 3,3-dimethylbutyl group via its mesylate has led to significant breakthroughs across multiple therapeutic areas.
Metabolic Disorders: Gut-Targeted GPR40/GPR119 Agonists
In the development of anti-diabetic therapies, systemic exposure to certain receptor agonists can cause off-target toxicity. Researchers synthesized the GPR40 agonist K-757 and GPR119 agonist K-833 by utilizing 3,3-dimethylbutyl methanesulfonate to append a "kinetophore" [1].
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Mechanistic Impact: The bulky, lipophilic tail deliberately shifts the physicochemical properties outside the traditional Lipinski "Rule-of-Five" space, reducing basolateral permeability. The drug remains localized in the gastrointestinal tract, directly stimulating enteroendocrine cells to secrete GLP-1 without entering systemic circulation [1].
Mechanism of GPR40/119 agonists utilizing the 3,3-dimethylbutyl moiety.
Oncology: Pro-Apoptotic Bcl-xL Inhibitors
Evasion of apoptosis is a hallmark of cancer. BH3 mimetics target anti-apoptotic proteins like Bcl-2 and Bcl-xL. 3,3-dimethylbutyl methanesulfonate is utilized as a critical alkylating agent in the synthesis of 3,6-diamino-pyridazin-3-yl derivatives, which act as potent, selective Bcl-xL inhibitors [2]. The lipophilic tail optimizes the hydrophobic interactions within the deep binding groove of the Bcl-xL protein, triggering tumor regression in chemo-resistant cancers [2].
Infectious Disease: Bacterial Thymidylate Kinase (TMK) Inhibitors
In the fight against Methicillin-resistant Staphylococcus aureus (MRSA), TMK is an essential enzyme for bacterial DNA synthesis. Researchers discovered that whole-cell antibacterial activity is highly dependent on the physical properties of the inhibitor. By incorporating the 3,3-dimethylbutyl moiety, the Log D values of the inhibitors were optimized (between 1 and 2), drastically improving membrane permeability and resulting in picomolar inhibition of S. aureus TMK [3].
Autoimmune Diseases: PTPN1/PTPN2 Inhibitors
Protein tyrosine phosphatases (PTPN1 and PTPN2) down-regulate insulin and leptin signaling pathways. 3,3-dimethylbutyl methanesulfonate is employed in the synthetic pipeline of novel PTPN inhibitors [5]. The alkylation step modifies the steric bulk of the inhibitor, enhancing its selectivity profile against the highly conserved phosphatase active sites, thereby showing promise for metabolic and autoimmune disease treatment [5].
Conclusion
3,3-dimethylbutyl methanesulfonate is far more than a simple reagent; it is a strategic tool in the medicinal chemist's arsenal. By providing an excellent leaving group coupled with a sterically protective, lipophilicity-tuning aliphatic tail, it enables the synthesis of highly specialized therapeutics. From restricting drug exposure to the gut for metabolic safety, to penetrating the thick cell walls of Gram-positive bacteria, mastering the chemistry of this mesylate is essential for modern drug development.
References
- Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders ACS Public
- WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents Google P
- Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK)
- 69436-45-9 化工百科 - 960化工网 (Chemical Properties D
- WO2019246513A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof Google P
